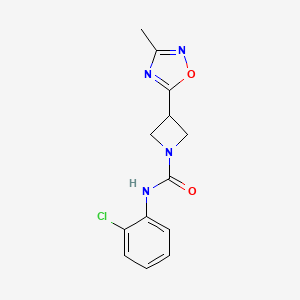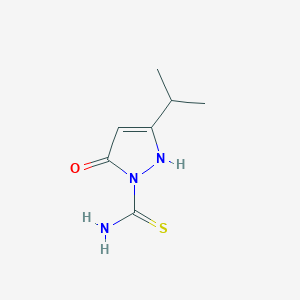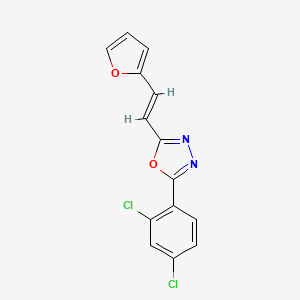
(E)-2-(2,4-dichlorophenyl)-5-(2-(furan-2-yl)vinyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(2,4-dichlorophenyl)-5-(2-(furan-2-yl)vinyl)-1,3,4-oxadiazole is a synthetic compound that belongs to the family of oxadiazoles. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound possesses unique properties that make it an attractive candidate for further research.
Mécanisme D'action
The mechanism of action of (E)-2-(2,4-dichlorophenyl)-5-(2-(furan-2-yl)vinyl)-1,3,4-oxadiazole is not fully understood. However, it is believed that this compound exerts its effects by inhibiting various enzymes and proteins that are involved in the pathogenesis of different diseases. For example, it has been shown to inhibit acetylcholinesterase, which is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to modulate the levels of various neurotransmitters such as dopamine, serotonin, and acetylcholine. Additionally, this compound has been found to possess antioxidant and anti-inflammatory properties, which can help in the prevention and treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (E)-2-(2,4-dichlorophenyl)-5-(2-(furan-2-yl)vinyl)-1,3,4-oxadiazole in lab experiments include its potent activity against various diseases, its unique chemical structure, and its easy synthesis. However, the limitations of using this compound include its potential toxicity, its limited solubility in water, and its high cost.
Orientations Futures
There are several future directions for the research on (E)-2-(2,4-dichlorophenyl)-5-(2-(furan-2-yl)vinyl)-1,3,4-oxadiazole. Some of these include:
1. Development of new synthetic methods that are more efficient and cost-effective.
2. Investigation of the potential of this compound in the treatment of other diseases such as cardiovascular diseases and neurodegenerative diseases.
3. Study of the toxicity and safety of this compound in animal models and humans.
4. Development of new derivatives of this compound that possess improved activity and reduced toxicity.
5. Exploration of the potential of this compound in the field of material science for the development of new materials with unique properties.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields. Its unique chemical structure and potent activity against various diseases make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action, toxicity, and safety before it can be used in clinical settings.
Méthodes De Synthèse
The synthesis of (E)-2-(2,4-dichlorophenyl)-5-(2-(furan-2-yl)vinyl)-1,3,4-oxadiazole is a multi-step process that involves the reaction of various reagents. The most common method of synthesis involves the reaction of 2,4-dichlorobenzaldehyde, furan-2-carboxaldehyde, and hydrazine hydrate in the presence of a suitable catalyst. The reaction mixture is then subjected to various purification steps to obtain the final product.
Applications De Recherche Scientifique
(E)-2-(2,4-dichlorophenyl)-5-(2-(furan-2-yl)vinyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess significant antimicrobial, antifungal, and anticancer activities. Additionally, this compound has been found to be effective against various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
Propriétés
IUPAC Name |
2-(2,4-dichlorophenyl)-5-[(E)-2-(furan-2-yl)ethenyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O2/c15-9-3-5-11(12(16)8-9)14-18-17-13(20-14)6-4-10-2-1-7-19-10/h1-8H/b6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZCKTSZGZABHE-GQCTYLIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

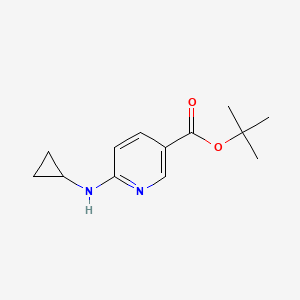
![N-(2-fluorophenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2416623.png)
![N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-1-carboxamide](/img/structure/B2416624.png)

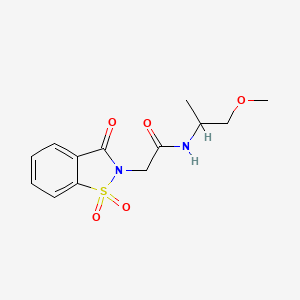
![N-[4-(3-Oxomorpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2416630.png)
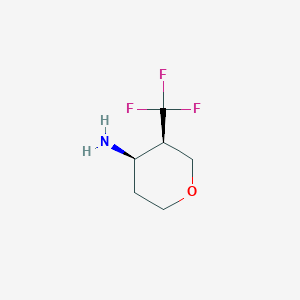
![2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2416632.png)

![3-(2-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2416636.png)
![4-(methoxymethyl)-1-{1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2416637.png)
![(Z)-2-Cyano-3-[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2416638.png)
